n-(o-Hydroxyphenyl)phthalimide

Beschreibung

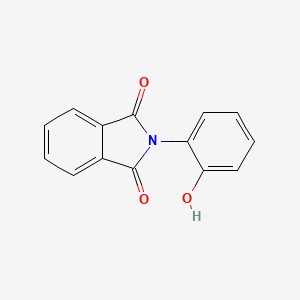

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-12-8-4-3-7-11(12)15-13(17)9-5-1-2-6-10(9)14(15)18/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBSEGLKCFPNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285214 | |

| Record name | n-(o-hydroxyphenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-13-7 | |

| Record name | NSC41070 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(o-hydroxyphenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N O Hydroxyphenyl Phthalimide

Conventional Synthetic Pathways of Phthalimide (B116566) Derivatives

Traditional methods for synthesizing N-substituted phthalimides, including N-(o-hydroxyphenyl)phthalimide, have long been established in organic chemistry. These pathways are characterized by their reliability and straightforward application, primarily involving condensation and nucleophilic substitution reactions.

Condensation Reactions Utilizing Phthalic Anhydride (B1165640) and Aminophenols

The most fundamental and widely employed method for the synthesis of this compound is the condensation reaction between phthalic anhydride and o-aminophenol. This reaction is a cornerstone of phthalimide synthesis. The process is typically carried out by heating the two reactants, often in a solvent such as acetic acid, which can also act as a catalyst. The reaction proceeds through a two-step mechanism. Initially, the primary amine group of o-aminophenol performs a nucleophilic attack on one of the carbonyl carbons of the phthalic anhydride ring. This attack leads to the opening of the anhydride ring and the formation of an intermediate phthalamic acid, specifically 2-((2-hydroxyphenyl)carbamoyl)benzoic acid. In the second step, subsequent heating promotes an intramolecular cyclization via dehydration, where the carboxylic acid and the amide functionalities condense to form the stable five-membered imide ring, yielding this compound and a molecule of water.

The reaction conditions for this condensation can be varied. For instance, refluxing in acetic acid is a common laboratory-scale procedure. Industrially, the reaction can be performed by melting phthalic anhydride and slowly adding the aminophenol. google.com The use of a high-boiling point organic solvent can also facilitate the removal of water, driving the equilibrium towards the product. google.com

Table 1: Conventional Synthesis of this compound

| Reactants | Solvent/Catalyst | Temperature | Time | Yield |

| Phthalic Anhydride, o-Aminophenol | Acetic Acid | Reflux | Several hours | Good |

| Phthalic Anhydride, o-Aminophenol | Toluene, p-Toluenesulfonic acid | 110°C | 9 hours | 85% |

This table provides a summary of typical conditions for the conventional synthesis of this compound via condensation reaction.

Nucleophilic Substitution Approaches for N-Imidization

An alternative to the direct condensation with phthalic anhydride involves nucleophilic substitution reactions. While less direct for the synthesis of this compound from o-aminophenol, these methods are crucial for creating a variety of N-substituted phthalimides. One classical example is the Gabriel synthesis, where potassium phthalimide is used as a nucleophile to displace a halide from an alkyl halide, forming an N-alkylphthalimide. While not directly applicable to the synthesis from o-aminophenol, the principle of using a phthalimide anion as a nucleophile is a fundamental concept in imide chemistry.

In a related approach, one could envision a scenario where a derivative of o-aminophenol, activated for nucleophilic attack, reacts with a phthaloyl derivative. However, the direct condensation of phthalic anhydride with o-aminophenol remains the more straightforward and common method for preparing this compound.

Advanced and Green Synthesis Techniques

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of advanced techniques such as microwave-assisted synthesis and various catalytic approaches for the formation of phthalimides.

Microwave-Assisted Synthesis Protocols: Efficiency and Yield Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation offers significant advantages over conventional heating methods. The key benefits include dramatically reduced reaction times, often from hours to minutes, and frequently improved yields.

A representative microwave-assisted protocol for the synthesis of this compound involves the direct reaction of phthalic anhydride and o-aminophenol under solvent-free conditions. The reactants are mixed and irradiated in a microwave reactor at a controlled temperature, for example, 120°C for 15 minutes, leading to high yields of the desired product. The rapid and uniform heating provided by microwaves minimizes the formation of byproducts and leads to a cleaner reaction profile. The efficiency of this method makes it an attractive alternative for both laboratory and potentially larger-scale synthesis.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Several hours | 10-20 minutes |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires solvents | Can be solvent-free |

| Yield | Good to High | Often higher |

| Byproduct Formation | Can be significant | Minimized |

This table highlights the key advantages of microwave-assisted synthesis over conventional heating for the preparation of this compound.

Catalytic Synthesis Approaches for Phthalimide Formation

The development of catalytic systems for phthalimide synthesis aims to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. These approaches can be broadly categorized into metal-catalyzed and metal-free catalysis.

In the realm of green chemistry, metal-free catalytic systems are highly desirable as they avoid the use of potentially toxic and expensive heavy metals. Several innovative metal-free strategies for the synthesis of N-substituted phthalimides have been reported. rsc.org For instance, a method involving the reaction of 2-formylbenzoic acids with amines in the presence of triethylamine (B128534) as a base and elemental sulfur as an oxidant has been developed. rsc.orgresearchgate.net This one-pot protocol proceeds under mild, solvent-free conditions and offers excellent efficiency. researchgate.net

Another metal-free approach utilizes a TBAI/TBHP (tetrabutylammonium iodide/tert-butyl hydroperoxide) oxidation system for allylic C-H amination with phthalimide, demonstrating the formation of C-N bonds without the need for a metal catalyst. nih.gov Furthermore, a novel method describes the synthesis of N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones using trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source, which also serves as a CO source, avoiding the use of metal catalysts. acs.org While these examples may not directly describe the synthesis of this compound, they represent the forefront of metal-free catalytic strategies that could potentially be adapted for its synthesis. The continuous development in this area promises more sustainable and efficient routes to a wide range of phthalimide derivatives. rsc.org

Nanocatalysis (e.g., Nano-Cu₂O) in N-Substituted Phthalimide Assembly

The assembly of N-substituted phthalimides has been significantly advanced through the use of nanocatalysis, offering efficient and environmentally benign synthetic routes. A notable example is the application of nano-copper(I) oxide (nano-Cu₂O) in a three-component reaction to construct these structures. rsc.orgnih.gov

In a study by Chen et al. in 2021, a nano-Cu₂O catalyst was effectively used for the synthesis of phthalimides. rsc.orgnih.gov This methodology involves the reaction of various amines, 2-halobenzoic acids, and trimethylsilyl cyanide (TMSCN) in water as the solvent. rsc.orgnih.gov The nano-Cu₂O catalyst is crucial as it participates in all key steps of the reaction sequence, which include cyanation, cyclization, and hydrolysis. rsc.orgnih.gov This one-pot synthesis is not only efficient for producing N-substituted phthalimides but has also been extended to the creation of maleimides through the cyclization of β-iodoacrylic acids. rsc.orgnih.gov

Another approach in nanocatalysis involves the use of a magnetic nanocatalyst for the synthesis of N-aryl maleimide (B117702) and phthalimide derivatives. researchgate.net This method highlights the high efficiency of the catalyst, which is attributed to the homogeneous distribution of the nanoparticles. researchgate.net The ease of separating the magnetic catalyst from the reaction mixture adds to the eco-friendly nature of this protocol. researchgate.net The synthesis is typically carried out by reacting phthalic anhydride with anilines in a suitable solvent, with ethanol (B145695) being an effective medium at elevated temperatures. researchgate.net

The use of nanocatalysts like nano-Cu₂O and magnetic nanoparticles provides a greener alternative to traditional methods, often proceeding in aqueous media or with recyclable catalysts, thus minimizing waste and environmental impact. rsc.orgnih.govresearchgate.net

Solid-Phase Catalyst Applications (e.g., Amberlyst A21)

Solid-phase catalysts have emerged as a practical and sustainable option for the synthesis of N-substituted phthalimides, addressing many of the drawbacks associated with homogeneous catalysts, such as toxicity and difficult separation. academie-sciences.fr Amberlyst A21, a neutral ion-exchange resin, has demonstrated significant utility as a solid base catalyst in these reactions. academie-sciences.frresearchgate.net

The application of Amberlyst A21 allows for the three-component reaction of an aldehyde and malononitrile (B47326) with various active methylene (B1212753) compounds to proceed at room temperature. academie-sciences.frresearchgate.net This method is notable for its green credentials, as it often eliminates the need for chromatographic purification, which typically involves hazardous organic solvents. academie-sciences.fr Furthermore, the catalyst is easily recoverable and can be reused multiple times without a significant loss of activity, making the process more cost-effective and environmentally friendly. academie-sciences.frresearchgate.net

Research has shown that Amberlyst A21 is effective in synthesizing a diverse range of pharmaceutically important pyran-annulated heterocycles. academie-sciences.fr The protocol is marked by short reaction times and produces very good to excellent yields of the desired products. academie-sciences.fr

In addition to Amberlyst A21, other solid-phase catalysts have been explored. For instance, a polymer-supported palladium-N-heterocyclic carbene catalyst has been used for the synthesis of N-substituted phthalimides from ortho-halobenzoic acids, amines, and carbon monoxide. nih.gov This heterogeneous and reusable catalyst facilitates the decarboxylative cyclization without the need for reagents like POCl₃. nih.gov Similarly, SiO₂-tpy-Nb has been developed as a heterogeneous and reusable catalyst for preparing N-substituted phthalimides from o-phthalic acids or anhydrides and amines, with good to excellent yields. researchgate.net This catalyst's stability and recoverability over multiple cycles, along with its applicability in continuous flow systems, highlight its industrial potential. researchgate.net

The Gabriel synthesis, a classical method for preparing primary amines, has also been adapted to a solid-phase format. numberanalytics.com In this approach, potassium phthalimide is attached to a polymer resin, reacted with an alkyl halide, and then the N-alkylphthalimide is cleaved from the solid support, simplifying purification and improving yields. numberanalytics.com Microwave-assisted solid-phase synthesis has further accelerated this process, allowing for the rapid production of substituted phthalimides in good yields and excellent purities. acs.org

Mechanistic Insights into this compound Synthesis

Ring-Opening and Cyclization Mechanistic Studies

The synthesis of this compound typically proceeds through the condensation of phthalic anhydride with o-aminophenol. The mechanism involves a two-stage process:

Ring-Opening: The primary amine of o-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate phthalamic acid, specifically N-(2'-hydroxyphenyl)phthalamic acid.

Cyclization: The subsequent step is an intramolecular cyclization of the phthalamic acid intermediate. This involves the nucleophilic attack of the amide nitrogen on the remaining carboxylic acid group, followed by dehydration to form the five-membered imide ring of this compound.

Mechanistic studies have also explored alternative pathways. For instance, a metal-free denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones has been proposed to proceed through a reversible ring opening to form a diazonium intermediate. acs.org Nucleophilic attack by a cyanide source, followed by intramolecular cyclization and hydrolysis, yields the phthalimide product. acs.org

In another mechanistic approach, the cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]carbamate to N-hydroxyphthalimide has been studied, providing insights into the intramolecular reactions leading to the imide ring formation. scispace.com Furthermore, the Mukaiyama-like intramolecular addition has been suggested as the mechanism for the ring-closing process of substituted phthalimides, involving the in situ formation of a silyl (B83357) ketene (B1206846) acetal (B89532) which then adds to an imide carbonyl. nih.gov

Role of Intramolecular Interactions in Reaction Acceleration

Intramolecular interactions can play a significant role in accelerating the synthesis and reactions of this compound. The presence of the ortho-hydroxyl group is particularly important in this regard.

During the hydrolysis of this compound, studies have shown a significant rate enhancement due to intramolecular general base (IGB) assistance. acs.orgacs.org In this mechanism, the ionized ortho-phenoxide group (o-O⁻) acts as an intramolecular general base, activating a water molecule for nucleophilic attack on the imide carbonyl. acs.orgacs.org This intramolecular assistance leads to a more than 8 x 10⁴-fold rate enhancement compared to the hydrolysis of the methoxy (B1213986) analogue, N-(o-methoxyphenyl)phthalimide, where such an interaction is absent. acs.orgacs.org

Functionalization and Derivatization Strategies

Modification at the Hydroxyl Group (o-Hydroxyphenyl moiety)

The ortho-hydroxyl group on the phenyl ring of this compound is a key site for functionalization, allowing for the synthesis of a variety of derivatives with potentially altered chemical and biological properties.

One common strategy involves the etherification or esterification of the phenolic hydroxyl group. For example, reacting this compound with alkyl halides or acyl chlorides in the presence of a base can lead to the corresponding O-alkyl or O-acyl derivatives. These modifications can be used to introduce a wide range of functional groups, thereby tuning the molecule's solubility, lipophilicity, and interaction with biological targets.

Another approach is to use the hydroxyl group as a handle for attaching the molecule to larger structures, such as cyclodextrins. nih.gov This has been demonstrated in the synthesis of supramolecular pro-oxidant organocatalysts, where N-hydroxyphthalimide derivatives are linked to cyclodextrins. nih.gov Such derivatization can impart new functionalities, like host-guest recognition capabilities, to the phthalimide-containing molecule.

Furthermore, the hydroxyl group can influence the reactivity of the entire molecule. For instance, in the context of C-H functionalization, the presence and position of a hydroxyl group on an aromatic ring can direct the regioselectivity of the reaction. researchgate.net While direct derivatization of the hydroxyl group in this compound itself is a primary strategy, its directing effect in further reactions on the aromatic rings is also a significant aspect of its functionalization potential.

Introduction of Diverse Chemical Moieties onto the Phthalimide Scaffold

The phthalimide portion of this compound presents a chemically robust aromatic scaffold that is amenable to functionalization. The introduction of diverse chemical moieties onto this benzene (B151609) ring can significantly alter the molecule's physicochemical properties and biological activities. The primary strategy for such modifications is electrophilic aromatic substitution, leveraging the electron-withdrawing nature of the two imide carbonyl groups. These groups direct incoming electrophiles primarily to the 4- and, to a lesser extent, the 3-positions of the phthalimide ring system.

Key derivatization reactions include nitration and halogenation, which install versatile functional groups that can serve as handles for further synthetic transformations.

Nitration

The introduction of a nitro group (–NO₂) onto the phthalimide ring is a well-established modification. This reaction is typically achieved by treating an N-substituted phthalimide with a mixture of concentrated nitric acid and sulfuric acid. google.com For instance, the nitration of N-alkylphthalimides yields a mixture of N-alkyl-3-nitrophthalimide and N-alkyl-4-nitrophthalimide. google.comacs.org The 4-nitro isomer is generally the major product. nih.gov This process can be conducted using concentrated nitric acid as both the solvent and the nitrating agent at temperatures between 60°C and 80°C. google.comgoogle.com The resulting nitro group is a strong electron-withdrawing group and a valuable precursor for other functionalities, such as an amino group, through reduction. nih.gov Research on related N-phenylphthalimide derivatives has shown that 4-nitro compounds can be effectively synthesized and subsequently reduced to 4-amino derivatives, which have demonstrated significant biological potential. nih.gov

Halogenation

Halogenation represents another critical strategy for functionalizing the phthalimide scaffold.

Fluorination: The synthesis of polyfluoroaromatic compounds, including fluorinated phthalimides, can be achieved through halogen-exchange reactions. For example, tetrachlorophthalimides can be converted to tetrafluorophthalimides (B10784935) by heating with a metal fluoride (B91410) salt, such as potassium fluoride, in a sulfoxide (B87167) solvent like dimethyl sulfoxide (DMSO). google.com This method has been used to produce 4,5,6,7-tetrafluoro-N-methylphthalimide from its tetrachloro precursor. google.com The introduction of multiple fluorine atoms can dramatically influence the molecule's electronic properties and lipophilicity. nih.gov

Chlorosulfonation: The phthalimide ring can undergo chlorosulfonation. The treatment of N-phenyl phthalimide with chlorosulfonic acid results in the introduction of a chlorosulfonyl group (–SO₂Cl), yielding 4-(N-phthalimidyl) phenyl sulfonyl chloride. researchgate.net This reactive sulfonyl chloride can then be used to form sulfonamides or sulfonate esters. researchgate.net

These derivatization reactions highlight the versatility of the phthalimide scaffold for chemical modification, allowing for the systematic exploration of structure-activity relationships.

Interactive Data Table: Derivatization of the Phthalimide Scaffold

| Reaction | Reagents | Moiety Introduced | Position(s) | Finding |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Nitro (-NO₂) | 3- and 4- | Yields a mixture of 3- and 4-nitro isomers on N-alkylphthalimides. google.comacs.org |

| Fluorination | Potassium Fluoride (KF) / DMSO | Fluoro (-F) | 4,5,6,7- | Converts tetrachlorophthalimides to tetrafluorophthalimides via halogen exchange. google.com |

| Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | Chlorosulfonyl (-SO₂Cl) | 4- | Successfully introduces a sulfonyl chloride group onto N-phenyl phthalimide. researchgate.net |

Mechanistic Investigations and Reaction Dynamics of N O Hydroxyphenyl Phthalimide

Hydrolysis Pathways and Kinetics of N-(o-Hydroxyphenyl)phthalimide

The hydrolysis of this compound is a subject of detailed kinetic and mechanistic study, revealing complex dependencies on pH and the specific roles of intramolecular interactions.

Alkaline Hydrolysis: Kinetics and Rate Constants

The alkaline hydrolysis of this compound (1) and its analogue, N-(o-methoxyphenyl)phthalimide (2), has been investigated across various pH levels. nih.gov In the hydrolysis of ionized this compound, the second-order rate constant (kOH) for hydroxide (B78521) ion-assisted hydrolysis is 3.0 M⁻¹ s⁻¹. nih.govacs.org This is in contrast to N-(o-methoxyphenyl)phthalimide, which exhibits a kOH of 29.1 M⁻¹ s⁻¹. nih.govacs.org

A notable observation is the pH-independent hydrolysis of this compound within the pH range of 9.60 to 10.10, which proceeds with a first-order rate constant of 0.10 s⁻¹. nih.govacs.org This is significantly faster than the hydrolysis of N-(o-methoxyphenyl)phthalimide under similar conditions. nih.gov

Table 1: Rate Constants for Alkaline Hydrolysis

| Compound | Rate Constant Type | Value | pH Range |

|---|---|---|---|

| This compound | Second-order (kOH) | 3.0 M⁻¹ s⁻¹ | - |

| N-(o-Methoxyphenyl)phthalimide | Second-order (kOH) | 29.1 M⁻¹ s⁻¹ | - |

| This compound | First-order | 0.10 s⁻¹ | 9.60-10.10 |

Intramolecular General Base (IGB) Assistance in Hydrolysis Mechanisms

A key feature in the hydrolysis of this compound is the role of intramolecular general base (IGB) assistance. nih.govacs.org In this mechanism, the ortho-phenoxide group (o-O⁻) of the ionized form of this compound acts as a general base, assisting the nucleophilic attack of a water molecule. nih.govacs.org This intramolecular assistance leads to a remarkable rate enhancement of over 8 x 10⁴-fold compared to the unassisted reaction. nih.govacs.org

This IGB-assisted pathway is significantly more efficient than the hydrolysis of N-(o-methoxyphenyl)phthalimide, where the methoxy (B1213986) group cannot provide similar assistance. nih.gov The pseudo-first-order rate constant for the reaction of water with N-(o-methoxyphenyl)phthalimide is approximately 2 x 10³-fold smaller than the first-order rate constant for the pH-independent hydrolysis of this compound. nih.govacs.org The efficiency of IGB assistance is a well-studied phenomenon, recognized as a crucial component in the mechanisms of many enzymatic reactions. acs.org

Solvent Kinetic Isotope Effect (SKIE) Studies on Hydrolysis

Solvent kinetic isotope effect (SKIE) studies provide further insight into the hydrolysis mechanisms. chem-station.com When the solvent is changed from H₂O to D₂O, the rates of chemical reactions can be affected, and the magnitude of this change, the SKIE (kH₂O/kD₂O), can help elucidate the reaction mechanism. chem-station.com

For the alkaline hydrolysis of this compound and N-(o-methoxyphenyl)phthalimide, the SKIE values (kOH/kOD) are 0.84 and 0.78, respectively, where kOD is the second-order rate constant for the deuteroxide ion (DO⁻)-assisted cleavage. nih.govacs.org An inverse isotope effect (kH/kD < 1) is observed, which can occur in pre-equilibrium steps of a reaction. chem-station.com For the intramolecularly assisted hydrolysis of ionized this compound, the SKIE (kwH₂O/kdD₂O) is 2.04, where kwH₂O and kdD₂O are the pseudo-first-order rate constants for the reaction with H₂O and D₂O, respectively. nih.govacs.org This normal SKIE (kH/kD > 1) suggests the involvement of a proton transfer in the rate-determining step. chem-station.com

Table 2: Solvent Deuterium Kinetic Isotope Effects (SKIE)

| Compound | Reaction Type | SKIE Value (kOH/kOD) |

|---|---|---|

| This compound | Alkaline Hydrolysis | 0.84 |

| N-(o-Methoxyphenyl)phthalimide | Alkaline Hydrolysis | 0.78 |

| This compound (ionized) | IGB-Assisted Hydrolysis | 2.04 (kwH₂O/kdD₂O) |

Cleavage and Decomposition Mechanisms of Phthalimide (B116566) Esters and Amides

The cleavage and decomposition of phthalimide derivatives are crucial for their application in synthesis, for instance, in the Gabriel synthesis of primary amines where the phthalimide group is ultimately removed. organicchemistrytutor.com The cleavage of the amide bonds in phthalamic acids, which are intermediates in the hydrolysis of phthalimides, can be influenced by neighboring groups. acs.org

In the context of N-hydroxyphthalimide (NHPI) esters, decomposition can be initiated to form alkyl radicals, carbon dioxide, and phthalimide. acs.org This process is a key step in various synthetic methodologies, including decarboxylative cross-coupling reactions. acs.org The cleavage can be promoted by various means, including photoredox catalysis. nih.gov

Electrophilic and Nucleophilic Reactivity of the Phthalimide Core

The phthalimide core possesses both electrophilic and nucleophilic characteristics. The carbonyl carbons of the phthalimide are electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in the Gabriel synthesis, where the phthalimide anion acts as a nucleophile to displace a halide from an alkyl halide. organicchemistrytutor.com The nitrogen of the phthalimide is acidic (pKa around 8) and can be deprotonated by a base like potassium hydroxide to form the phthalimide anion, a potent nucleophile. organicchemistrytutor.com

The nucleophilicity of the phthalimide anion has been studied in different solvent systems. rsc.org The reactivity of the phthalimide core can be modulated by substituents on the N-aryl ring. For instance, the presence of an electron-donating group can influence the electron density and hence the reactivity of the phthalimide system. rsc.org The phthalimide group can also act as an electron acceptor in electron transfer processes. irb.hr

Photoreactivity and Photochemical Transformations

Phthalimides are known to be photochemically active. irb.hr The phthalimide group serves as a chromophore that can undergo various photochemical reactions, including hydrogen abstraction, [2+2] cycloadditions, and photoinduced electron transfer (PET). irb.hrresearchgate.net

For N-phenylphthalimides, photodecarboxylation is a significant reaction pathway. irb.hr The efficiency of this process can be influenced by the nature of the substituent on the nitrogen atom. For example, N-phenylphthalimides undergo photodecarboxylation more efficiently than N-adamantylphthalimides. irb.hr In some cases, photochemical reactions of phthalimides can lead to the formation of complex polycyclic structures through intramolecular cyclization. irb.hrresearchgate.net The presence of hydroxyl or amino groups on the N-aryl ring of the phthalimide may alter the nature of the lowest excited state, potentially reducing the photoactivity. dcu.ie

Thermal Stability and Thermally Induced Structural Transformations

The thermal behavior of this compound is characterized by a significant structural transformation at elevated temperatures, leading to the formation of a thermally stable benzoxazole (B165842) structure. This transformation is a key feature of its thermal profile and has been a subject of detailed investigation, particularly in the context of developing high-performance polymers.

Research has demonstrated that this compound undergoes an intramolecular thermal conversion. In the vapor phase at 400 °C, it rearranges to form 2-phenylbenzoxazole (B188899) with a notable yield of 83%. acs.org This reaction involves the loss of carbon dioxide. acs.org However, when the thermal conversion is carried out in the melt at the same temperature, intermolecular reaction products are formed. acs.org These intermolecular reactions are thought to be a potential source of cross-linking, which can explain the insolubility of the resulting polybenzoxazoles derived from related polyimides. acs.org

The thermal properties of this compound itself, and its derivatives, have been analyzed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). For instance, a benzoxazine (B1645224) monomer derived from this compound, known as oPP-a, exhibits an endothermic peak at 209 °C, corresponding to its melting point, followed by an exothermic peak at 234 °C, indicating a polymerization event. rsc.orgrsc.org Another study reports a melting point of 220 °C for this compound (o-PP). mdpi.com

The key thermal events and transformations for this compound and its derivatives are summarized in the table below.

| Compound/Derivative | Technique | Temperature (°C) | Observation | Reference |

| This compound | Thermal Conversion (Vapor Phase) | 400 | Intramolecular conversion to 2-phenylbenzoxazole (83% yield) | acs.org |

| This compound | Thermal Conversion (Melt) | 400 | Formation of intermolecular reaction products | acs.org |

| oPP-a (derived from this compound) | DSC | 209 | Endothermic peak (melting) | rsc.orgrsc.org |

| oPP-a (derived from this compound) | DSC | 234 | Exothermic peak (polymerization) | rsc.orgrsc.org |

| This compound (o-PP) | Melting Point | 220 | Melting point | mdpi.com |

| Polyimides with o-hydroxyphenyl phthalimide | TGA | 465-498 | 5% weight loss temperature (Td5) in N₂ | researchgate.net |

| Poly(oPP-an) (derived polymer) | TGA (Isothermal) | 400 (1 hr) | 19% weight loss | rsc.org |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization of N-(o-Hydroxyphenyl)phthalimide and its Derivatives

Spectroscopic methods are fundamental in determining the structure of this compound. Each technique offers unique insights into the compound's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on both the phthalimide (B116566) and the hydroxyphenyl rings, as well as a characteristic signal for the hydroxyl proton. The exact chemical shifts and coupling patterns would be influenced by the solvent used and the concentration of the sample. For instance, a related compound, N-(3-methoxyphenyl)phthalimide, shows aromatic proton signals in the range of 6.93-7.95 ppm in CDCl₃. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present. In this compound, separate signals would be observed for the carbonyl carbons of the phthalimide group, the aromatic carbons of both ring systems, and the carbon atom bonded to the hydroxyl group. For comparison, the carbonyl carbons in N-(3-methoxyphenyl)phthalimide appear at approximately 167.34 ppm, while the aromatic carbons resonate between 112.48 and 160.17 ppm. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 9.0 - 10.0 | Singlet | -OH |

| ¹H | 7.8 - 8.0 | Multiplet | Phthalimide protons |

| ¹H | 6.8 - 7.4 | Multiplet | Hydroxyphenyl protons |

| ¹³C | ~167 | Singlet | C=O (Phthalimide) |

| ¹³C | 115 - 155 | Multiplet | Aromatic Carbons |

Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the absorption of infrared radiation. Key characteristic absorption bands would include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C=O Stretching: Strong absorption bands, typically around 1700-1780 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the carbonyl groups in the phthalimide ring.

C-N Stretching: A band in the region of 1300-1400 cm⁻¹.

Aromatic C-H and C=C Stretching: Multiple sharp bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

For the related compound N-(4-Hydroxyphenyl)phthalimide, FTIR spectra have been recorded using the KBr-Pellet technique. nih.gov Similarly, N-(2-hydroxyethyl)phthalimide also shows characteristic IR absorptions. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak (M+) would confirm the compound's molecular weight of 239.23 g/mol .

Electron impact ionization would likely lead to characteristic fragmentation patterns. Studies on similar N-substituted phthalimide derivatives show common fragmentation pathways, including the loss of CO and cleavage of the N-substituent bond. xml-journal.netresearchgate.net The fragmentation of this compound would likely involve initial cleavages around the phthalimide and hydroxyphenyl moieties. The analysis of these fragment ions provides valuable structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands in the UV region, corresponding to π-π* and n-π* transitions within the aromatic rings and the carbonyl groups. chemspider.com The position and intensity of these bands are influenced by the solvent and the conjugation within the molecule. Studies on related phthalimide derivatives have explored their absorption spectra, providing a basis for comparison. researchgate.net The interaction of N-hydroxyphthalimide (a related compound) with other molecules can lead to changes in the UV-Vis spectrum, indicating the formation of new species. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids like this compound.

Conformational Analysis: Dihedral Angles and Planarity

The conformation of this compound is characterized by a notable non-planar arrangement between its two main constituent ring systems. X-ray crystallographic studies have been instrumental in defining the precise spatial relationship between the phthalimide and the hydroxyphenyl moieties.

| Structural Feature | Parameter | Value | Reference |

| Dihedral Angle | Phthalimide Plane vs. Hydroxyphenyl Plane | 71.8(2)° | researchgate.net |

This interactive table summarizes the key conformational parameter of this compound.

Intermolecular Interactions: Characterization of Hydrogen Bonding Networks

The crystal structure of this compound is stabilized by intermolecular hydrogen bonds, which are crucial in defining the packing of the molecules in the solid state. The presence of a hydroxyl (-OH) group on the phenyl ring and carbonyl (=O) groups on the phthalimide ring facilitates the formation of these non-covalent interactions.

A weak but structurally significant O—H⋯O hydrogen bond has been identified. researchgate.net In this interaction, the hydroxyl group acts as the hydrogen bond donor, while one of the carbonyl oxygen atoms of an adjacent molecule serves as the acceptor. This linkage is a key element in the supramolecular assembly of the compound.

The specific geometry of this hydrogen bond has been characterized by crystallographic analysis, providing precise measurements of the bond distance and angle, which are essential for understanding the strength and directionality of the interaction.

| Hydrogen Bond | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Reference |

| O—H⋯O | O—H⋯O | 0.82 | 2.00 | 2.798(2) | 163 | (i) x, −y+3/2, z−1/2 | researchgate.net |

This interactive table details the geometric parameters of the intermolecular hydrogen bond observed in the crystal structure of this compound.

Elemental Compositional Analysis in Structure Confirmation

Elemental analysis provides fundamental data that confirms the empirical and molecular formula of this compound. The molecular formula of the compound is established as C₁₄H₉NO₃, with a corresponding molecular weight of approximately 239.23 g/mol . sigmaaldrich.comnih.gov

The theoretical elemental composition, derived from the molecular formula, is a critical parameter for verifying the purity and identity of a synthesized sample. The calculated weight percentages of carbon, hydrogen, nitrogen, and oxygen are essential benchmarks in the characterization process.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 70.29 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.79 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.86 |

| Oxygen | O | 15.999 | 3 | 47.997 | 20.06 |

| Total | 239.23 | 100.00 |

This interactive table presents the elemental composition of this compound.

Computational Chemistry and Theoretical Studies of N O Hydroxyphenyl Phthalimide

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of N-(o-hydroxyphenyl)phthalimide.

The optimization of the molecular geometry of this compound reveals the most stable three-dimensional arrangement of its atoms. Techniques such as DFT with the B3LYP functional and various basis sets, like 6-31G, are commonly used for this purpose. researchgate.netuomustansiriyah.edu.iq These calculations determine key geometric parameters, including bond lengths, bond angles, and dihedral angles.

A notable feature of the optimized structure is the dihedral angle between the phthalimide (B116566) and the 2-hydroxyphenyl rings. For a related compound, N-(2-hydroxyphenyl)tetrachlorophthalimide, this angle was found to be approximately 64.5-64.6 degrees. asianpubs.org The electronic structure analysis provides information on the distribution of electrons within the molecule, highlighting regions of high and low electron density, which are crucial for understanding its chemical behavior.

Table 1: Selected Optimized Geometric Parameters for this compound Derivatives

| Parameter | Value | Reference |

| Dihedral Angle (Phthalimide-Hydroxyphenyl) | 64.5-64.6° | asianpubs.org |

Note: Data is for N-(2-hydroxyphenyl)tetrachlorophthalimide, a structurally similar compound.

Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. researchgate.net By comparing the calculated vibrational spectra with experimental data, researchers can assign specific vibrational modes to the observed spectral peaks, aiding in the structural confirmation of the compound. researchgate.netnih.gov

The vibrational frequencies are sensitive to the molecular structure and bonding. For instance, the characteristic stretching frequency of the O-H bond is a key feature in the IR spectrum. nih.gov DFT calculations can predict this frequency, and any shifts observed in different chemical environments can provide insights into intermolecular interactions, such as hydrogen bonding. nih.gov

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

| O-H Stretch | ~3459 (for hydroxide (B78521) ion) | Downshifted from gas-phase values | nih.gov |

| C=O Stretch | Data not available | Data not available | |

| N-C Stretch | Data not available | Data not available |

Energetic Properties and Thermochemical Analysis

Thermochemical analysis through computational methods provides valuable data on the stability and reactivity of this compound.

The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. The BDE of the O-H bond in the hydroxyphenyl group is of particular interest as it relates to the compound's potential as an antioxidant or a radical scavenger. DFT calculations can provide reliable estimates of these BDEs. For substituted phenols, the O-H BDE is influenced by the nature and position of the substituents on the aromatic ring. mdpi.com For the parent compound, phenol, the experimental O-H BDE is approximately 87.3-88.7 kcal/mol. mdpi.com In N-hydroxyphthalimide, a related compound, the O-H bond dissociation energy is reported to be in the range of 88–90 kcal/mol. wikipedia.org

Table 3: Calculated O-H Bond Dissociation Energies (BDEs)

| Compound | BDE (O-H) (kcal/mol) | Method | Reference |

| Phenol (experimental) | 87.3 - 88.7 | Photoacoustic calorimetry | mdpi.com |

| N-Hydroxyphthalimide | 88 - 90 | Not specified | wikipedia.org |

Solvent Effects in Theoretical Modeling: Continuum Solvation Models (e.g., PCM)

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Polarizable Continuum Model (CPCM), are widely used to account for these solvent effects in theoretical calculations. eurjchem.comresearchgate.net

These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. youtube.com By incorporating the electrostatic interactions between the solute and the solvent continuum, these models can predict how properties like molecular geometry, electronic structure, and reaction energetics change in different solvent environments. eurjchem.comresearchgate.net For example, theoretical studies have shown that solvent effects can stabilize certain species and lower activation energy barriers for reactions in solution compared to the gas phase. researchgate.net The use of PCM and similar models is essential for obtaining theoretical results that are comparable to experimental data obtained in solution. eurjchem.com

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, offering a dynamic picture of conformational changes. While specific MD studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology's application to related N-aryl phthalimides and other flexible molecules provides a framework for understanding its potential conformational landscape. nih.gov

Research Findings:

In principle, an MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms using a chosen force field. By integrating Newton's equations of motion, the trajectory of each atom over time can be determined, revealing the accessible conformations and the energy barriers between them.

Key parameters that would be analyzed from such a simulation include:

Dihedral Angle Analysis: Tracking the dihedral angle of the C-C-N-C bond between the two rings would reveal the preferred rotational states (conformers) and the frequency of transitions between them.

Root Mean Square Deviation (RMSD): This parameter would indicate the stability of the molecule's conformation over time.

Intramolecular Hydrogen Bonding: The presence and dynamics of a potential intramolecular hydrogen bond between the ortho-hydroxyl group and one of the carbonyl oxygens of the phthalimide group would be a critical aspect to investigate, as it can significantly restrict conformational freedom.

An illustrative representation of data that could be generated from an MD simulation is presented in Table 1.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| Rotational Energy Barrier (C-N bond) | The energy required to rotate the phenyl ring relative to the phthalimide group. | DFT calculations on similar N-aryl phthalimides suggest this barrier is significant enough to potentially lead to atropisomerism in substituted analogs. nih.gov |

| Dominant Conformer(s) | The most frequently observed spatial arrangement of the molecule. | A planar or near-planar conformation might be favored due to π-stacking interactions, but could be influenced by the intramolecular hydrogen bond. |

| Solvent Effects | The influence of the surrounding solvent on conformational preference. | Polar solvents might disrupt intramolecular hydrogen bonds, leading to a different conformational equilibrium compared to nonpolar solvents. |

Structure-Property Relationship (SPR) Modeling (Non-Biological Endpoints)

Structure-Property Relationship (SPR) models, including Quantitative Structure-Property Relationship (QSPR) models, are theoretical frameworks that correlate the chemical structure of a compound with its physical and chemical properties. While much of the research on phthalimide derivatives focuses on biological activities (QSAR), the principles of SPR can be applied to predict non-biological endpoints. eijppr.comnih.gov

For this compound, SPR studies could be employed to predict properties such as solubility, melting point, and chromatographic retention times based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure.

Research Findings:

Specific QSPR models for the non-biological properties of this compound are not readily found in the literature. However, the general methodology would involve the following steps:

Dataset Compilation: A series of related phthalimide derivatives with experimentally determined values for a specific property would be collected.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that links the descriptors to the property of interest.

An example of the types of descriptors that would be relevant for an SPR model of this compound is shown in Table 2.

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities. |

A hypothetical QSPR model for a property like aqueous solubility might reveal that descriptors related to polarity (e.g., dipole moment, number of hydrogen bond donors/acceptors) and molecular size are the most influential factors.

Theoretical Studies on Molecular Recognition and Non-Covalent Interactions

The ability of this compound to interact with other molecules is governed by the principles of molecular recognition, which are driven by a variety of non-covalent interactions. Theoretical studies are invaluable for dissecting and quantifying these weak interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces. acs.orgnih.gov

Research Findings:

While specific theoretical studies on the molecular recognition of this compound are sparse, the structural features of the molecule allow for a qualitative prediction of its interaction patterns, which could be quantified using computational methods.

Hydrogen Bonding: The presence of a hydroxyl group (a hydrogen bond donor) and carbonyl groups (hydrogen bond acceptors) makes this compound capable of forming strong hydrogen bonds. The ortho-positioning of the hydroxyl group also allows for the possibility of intramolecular hydrogen bonding.

π-π Stacking: The two aromatic rings (the phenyl and the phthalimide core) can engage in π-π stacking interactions with other aromatic systems. The geometry of this stacking (e.g., face-to-face or offset) would depend on the electronic nature of the interacting partner.

Theoretical methods like Density Functional Theory (DFT) can be used to calculate the interaction energies of dimers or larger clusters involving this compound. Techniques such as Hirshfeld surface analysis can visually map the regions of the molecule involved in different types of intermolecular contacts. nih.gov

An illustrative breakdown of potential non-covalent interactions and their estimated energies, based on general principles and studies of similar systems, is provided in Table 3.

Table 3: Potential Non-Covalent Interactions of this compound and Their Estimated Energies

| Interaction Type | Description | Estimated Energy (kcal/mol) |

|---|---|---|

| Intermolecular Hydrogen Bond (O-H···O=C) | Interaction between the hydroxyl group and a carbonyl oxygen of another molecule. | -3 to -7 |

| π-π Stacking | Interaction between the aromatic rings of two molecules. | -1 to -5 |

| C-H···π Interaction | Interaction of an aromatic C-H bond with the π-system of another ring. | -0.5 to -2.5 |

| Intramolecular Hydrogen Bond (O-H···O=C) | Interaction between the ortho-hydroxyl group and a phthalimide carbonyl oxygen. | -2 to -5 |

These theoretical investigations are crucial for understanding how this compound might bind to a biological target or self-assemble in the solid state.

Applications in Advanced Materials and Chemical Technologies Non Biological

Role in Polyimide Synthesis and Polymer Chemistry

N-(o-hydroxyphenyl)phthalimide serves as a specialized monomer in the synthesis of advanced polymers, leveraging the inherent thermal stability of the phthalimide (B116566) group while introducing a reactive hydroxyl functionality.

Monomer Applications in Thermosets and High-Performance Polymers

The robust structure of N-substituted phthalimides makes them valuable components in the creation of high-performance polymers, such as polyimides, which are known for their exceptional thermal and chemical resistance. This compound is particularly significant in the synthesis of thermally rearranged (TR) polymers. These materials are a class of high-performance polymers that undergo a thermally induced structural transformation to form materials with intrinsic microporosity, which is highly desirable for applications like gas separation membranes.

The synthesis involves incorporating the hydroxyl-containing phthalimide monomer into a polyimide backbone. At elevated temperatures, the polymer undergoes an intramolecular cyclization reaction, where the ortho-hydroxyl group reacts to form a more rigid and thermally stable benzoxazole (B165842) structure. This rearrangement fundamentally alters the polymer's architecture, creating a less efficiently packed structure with increased free volume, which enhances gas permeability. The presence of the ortho-hydroxyl group is critical for this thermal rearrangement process, making this compound a key precursor for these advanced materials.

| Polymer Type | Precursor Monomer | Key Property | High-Performance Application |

| Thermally Rearranged (TR) Polymers | This compound | Intrinsic Microporosity, High Thermal Stability | Gas Separation Membranes |

| High-Performance Polyimides | N-substituted phthalimides | Thermal and Chemical Resistance | Aerospace, Electronics |

Integration into Polymeric Scaffolds for Functional Materials

The hydroxyl group on this compound provides a reactive site, or "handle," for chemical modification. This feature allows it to be integrated into polymeric scaffolds to create functional materials. By anchoring the molecule to a larger polymer chain, the specific properties of the phthalimide derivative can be imparted to the bulk material.

The phenolic hydroxyl group can be used for grafting the molecule onto other polymers or for initiating polymerization, leading to new materials with tailored thermal, optical, or mechanical characteristics. This functionalization is a key strategy for developing advanced materials where the scaffold provides the structural integrity and the integrated this compound moiety introduces specific functionalities.

Chemical Intermediates in Complex Organic Synthesis

Beyond polymer science, this compound and its related structures are pivotal intermediates in multi-step organic synthesis.

Analogues of Gabriel Synthesis for Primary Amine Production

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, avoiding the overalkylation that can occur with direct amination. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The traditional reaction uses potassium phthalimide as a masked form of ammonia. wikipedia.org

N-substituted phthalimides are central intermediates in this process. The synthesis proceeds in two main steps:

Alkylation : The phthalimide anion, a potent nucleophile, displaces a halide from an alkyl halide in an SN2 reaction to form an N-alkylphthalimide. chemistrysteps.commasterorganicchemistry.com

Deprotection : The resulting N-alkylphthalimide is then cleaved, typically using hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis, to release the free primary amine. wikipedia.org

While this compound is already an N-substituted phthalimide, its structure is analogous to the intermediates of the Gabriel synthesis. The principles of the Gabriel reaction can be applied in reverse to understand its synthesis (from phthalic anhydride (B1165640) and o-aminophenol) or in modifications where the phthalimide group is used to introduce a protected amino functionality into a molecule. The robustness of the phthalimide group prevents unwanted side reactions, making it a cornerstone of amine synthesis. chemistrysteps.com

Applications in Protecting Group Chemistry for Sensitive Functionalities

The phthalimide group (Phth) is an effective protecting group for primary amines in complex syntheses. organic-chemistry.org Protecting a functional group is a crucial strategy to prevent it from reacting while transformations are carried out elsewhere in the molecule. The phthalimide group is particularly useful because it is stable to a wide range of reaction conditions.

Catalytic Roles and Organocatalysis

While extensive research has focused on the catalytic activity of N-hydroxyphthalimide (NHPI), the unique structure of this compound also suggests potential roles in catalysis. The key feature is the ortho-hydroxyl group on the phenyl ring, which can act as a ligand. This allows the molecule to coordinate with metal ions, opening the possibility for its use in developing novel and efficient organometallic catalytic systems. By forming metal complexes, this compound or its derivatives could serve as ligands that modulate the reactivity and selectivity of a metal center in various chemical transformations.

Furthermore, studies have shown that the ortho-hydroxyl group can participate directly in intramolecular catalysis. For instance, it has been observed to significantly accelerate the rate of hydrolysis of the phthalimide group through a mechanism of intramolecular general base catalysis. This inherent reactivity highlights the potential for designing specialized organocatalysts based on the this compound scaffold.

N-Hydroxyphthalimide (NHPI) and its Derivatives as Oxidation Catalysts

N-Hydroxyphthalimide (NHPI) and its derivatives have garnered significant attention as highly efficient organocatalysts for free-radical oxidation reactions, offering a more environmentally benign alternative to heavy metal-based catalysts. These catalysts are particularly effective in the aerobic oxidation of a wide range of organic substrates. mdpi.com The catalytic activity of NHPI is attributed to its ability to generate the phthalimide-N-oxyl (PINO) radical, a potent hydrogen atom abstractor. nih.govpolimi.it

The general catalytic cycle of NHPI in the aerobic oxidation of an organic substrate (RH) can be summarized as follows:

Initiation: The N-H bond of NHPI is cleaved to generate the PINO radical. This can be initiated by heat, light, or the presence of a co-catalyst.

Propagation: The PINO radical abstracts a hydrogen atom from the substrate (RH) to form a carbon-centered radical (R•) and regenerate NHPI.

The carbon-centered radical (R•) reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•).

The peroxyl radical (ROO•) then abstracts a hydrogen atom from another NHPI molecule to yield a hydroperoxide (ROOH) and another PINO radical, thus continuing the chain reaction.

The structure of the NHPI derivative can significantly influence its catalytic activity. For instance, the presence of electron-withdrawing or electron-donating groups on the phthalimide ring can alter the bond dissociation energy of the N-OH bond and the electrophilicity of the resulting PINO radical, thereby affecting the rate of the oxidation reaction. nsf.gov In the case of this compound, the hydroxyl group on the N-phenyl ring introduces an additional reactive site and can act as a ligand, potentially allowing for the formation of metal complexes and opening avenues for novel catalytic applications.

While specific comparative studies on the catalytic efficiency of this compound versus the parent NHPI are not extensively detailed in the available literature, the inherent reactivity of the NHPI scaffold suggests its potential as an active oxidation catalyst. The hydroxyl group's ability to participate in intramolecular hydrogen bonding with the imide carbonyl groups could also influence the electronic properties and, consequently, the catalytic performance of the molecule.

Phthalimido-N-oxyl Radical (PINO) Generation and Reactivity

The generation of the Phthalimido-N-oxyl (PINO) radical is the pivotal step in the catalytic cycle of NHPI and its derivatives. polimi.it PINO is a short-lived but highly reactive nitroxide radical that acts as a potent hydrogen atom transfer (HAT) agent. mdpi.com The bond dissociation energy of the N-OH bond in NHPI is in the range of 88–90 kcal/mol, making the PINO radical capable of abstracting hydrogen atoms from a variety of C-H bonds. wikipedia.org

PINO can be generated from NHPI through several methods, including:

Thermal or Photochemical Initiation: Cleavage of the N-OH bond through the application of heat or light.

Reaction with Co-oxidants: Utilizing co-oxidants such as metal salts (e.g., cobalt (II) acetate), which can facilitate the formation of PINO. nsf.gov

Electrochemical Oxidation: PINO can be generated electrochemically from NHPI, offering a controlled and clean method for its production. chemrxiv.orgnih.govchemrxiv.org

The reactivity of the PINO radical is a key factor in its catalytic efficacy. It can selectively abstract hydrogen atoms from activated C-H bonds, such as those in benzylic and allylic positions, as well as from unactivated C-H bonds under more forcing conditions. nsf.gov The presence of substituents on the phthalimide ring can modulate the reactivity of the PINO radical. For this compound, the ortho-hydroxyl group introduces a functionality that could potentially influence the stability and reactivity of the corresponding PINO radical. The hydroxyl group could engage in intramolecular interactions or act as a coordination site for metal co-catalysts, thereby fine-tuning the radical's properties. However, detailed studies on the specific impact of the ortho-hydroxyl group on PINO generation and reactivity from this compound are not extensively available.

Corrosion Inhibition Studies and Mechanism

Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals, particularly in acidic media. nih.gov These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. Phthalimide derivatives have been investigated for their corrosion inhibition properties due to the presence of the electron-rich phthalimide ring and the imide group. nih.gov

The mechanism of corrosion inhibition by such organic molecules typically involves either physisorption or chemisorption onto the metal surface.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the heteroatoms (N, O) of the inhibitor and the vacant d-orbitals of the metal atoms. The presence of π-electrons in the aromatic rings can also contribute to the adsorption process.

For this compound, the presence of the phthalimide group with its two carbonyl oxygens and the nitrogen atom, the aromatic rings, and the additional hydroxyl group suggests a strong potential for corrosion inhibition. These features provide multiple active centers for adsorption onto a metal surface. The ortho-hydroxyl group can participate in the chelation of metal ions on the surface, further enhancing the stability of the protective film.

While specific studies detailing the corrosion inhibition efficiency of this compound are limited, research on related N-hydroxyphthalimide derivatives has shown promising results. For instance, some derivatives have demonstrated inhibition efficiencies ranging from 85% to 99% for carbon steel in hydrochloric acid. chemmethod.comchemmethod.comuobaghdad.edu.iq The inhibition efficiency is influenced by the concentration of the inhibitor and the temperature. uobaghdad.edu.iq Theoretical studies using Density Functional Theory (DFT) on phenyl phthalimide derivatives have indicated that the electron-donating or withdrawing nature of substituents can affect the adsorption strength and, consequently, the inhibition efficiency. nih.gov

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| N-hydroxyphthalimide derivatives | Carbon Steel | 1M HCl | 85-99 |

| N-(3-methoxyphenylaminomethyl) phthalimide | Copper | Nitric Acid | 67.8 |

| Phenyl phthalimide with OCH3 substituent | Carbon Steel | Sulfuric Acid | 92.36 |

Applications in Dye and Pigment Chemistry

Phthalimide and its derivatives are important intermediates in the synthesis of a variety of dyes and pigments. ijrcs.org The phthalimide moiety can act as a chromophore or be incorporated into larger dye molecules to enhance their properties, such as color fastness and thermal stability. Azo dyes, a significant class of synthetic colorants, have been synthesized using phthalimide derivatives as diazo components. researchgate.net

The presence of the N-phenyl group in this compound provides a site for the introduction of auxochromic groups, which can modify the color and dyeing properties of the resulting dye. The ortho-hydroxyl group, in particular, can act as a chelating site for metal ions, leading to the formation of metal-complex dyes. These dyes often exhibit superior fastness properties.

Precursors for Agrochemicals (General Chemical Utility)

Phthalimide is a key structural motif in a wide range of agrochemicals, including fungicides, herbicides, and insecticides. nbinno.com Its derivatives are utilized as intermediates in the synthesis of these active ingredients. The phthalimide structure can be readily modified to introduce various functional groups, allowing for the fine-tuning of the biological activity and physicochemical properties of the final agrochemical product.

The general utility of this compound as a precursor for agrochemicals stems from the established role of the phthalimide scaffold in this field. The presence of the ortho-hydroxyl group offers an additional point for chemical modification, which can be exploited to synthesize novel agrochemical candidates. This hydroxyl group can be etherified, esterified, or used as a handle to attach other molecular fragments, potentially leading to compounds with enhanced efficacy or novel modes of action.

Examples of commercially important agrochemicals derived from the broader phthalimide class include the fungicide Folpet and the insecticide Imidacloprid, although these are not directly synthesized from this compound. Nevertheless, the synthetic accessibility of this compound and its potential for further functionalization make it a valuable intermediate for the exploratory synthesis of new crop protection agents. nbinno.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for N-(o-Hydroxyphenyl)phthalimide

The traditional synthesis of phthalimides, often involving the condensation of phthalic anhydrides with primary amines, is being re-evaluated in the context of green chemistry. rsc.orgrsc.org Future research will undoubtedly focus on developing more sustainable and efficient methods for the synthesis of this compound. This includes the exploration of alternative starting materials, the use of environmentally benign solvents, and the development of one-pot reaction protocols. rsc.org

Recent advancements in the synthesis of phthalimide (B116566) derivatives have highlighted the potential of metal-free catalytic systems and the use of less toxic reagents. rsc.org For instance, methods utilizing L-proline as a catalyst for the benzannulation of maleimides or employing triethylamine (B128534) as a 1,3-diene synthon offer promising metal-free alternatives. organic-chemistry.org The application of high-temperature, high-pressure water/ethanol (B145695) mixtures as a clean solvent system has also shown success in producing phthalimide derivatives with high purity and in excellent yields. researchgate.net

Future synthetic strategies for this compound are expected to align with the principles of green chemistry, aiming to minimize waste and energy consumption. nih.gov The development of catalytic systems that can operate under milder conditions and the use of renewable starting materials will be key areas of focus.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

| Synthetic Approach | Catalyst/Reagent | Solvent | Key Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Cesium Carbonate | Anhydrous DMF | Rapid reaction times, compatibility with base-labile groups. organic-chemistry.org |

| L-proline Catalysis | L-proline | --- | Metal-free, involves in situ generation of intermediates. organic-chemistry.org |

| High-Temperature/Pressure Water/Ethanol | --- | H2O/EtOH mixture | Clean method, high purity of products. researchgate.net |

| Metal-Free Multicomponent Reactions | --- | --- | Mild conditions, broad substrate scope. organic-chemistry.org |

Exploration of Advanced Catalytic Systems for Phthalimide Transformations

The functionalization of the phthalimide core and its substituents is crucial for tailoring the properties of molecules like this compound. Advanced catalytic systems are at the forefront of this endeavor. Transition metal catalysis, particularly with palladium, copper, and rhodium, has been instrumental in developing new methods for C-N and C-H bond formation in phthalimide derivatives. rsc.orgacs.org

For instance, palladium-catalyzed oxidative carbonylation reactions provide a one-pot synthesis of phthalimides from readily available materials. organic-chemistry.org Copper-catalyzed systems have been effectively used for the construction of phthalimide derivatives through the oxidation of arene-fused cyclic amines. nih.gov Furthermore, rhodium-catalyzed C-H functionalization using donor/acceptor carbenes has demonstrated the ability to introduce new functional groups at specific positions with high stereoselectivity, with the phthalimido group acting as a directing group. acs.org

Future research will likely focus on the development of more efficient and selective catalysts, including those based on earth-abundant metals and organocatalysts. rsc.org The goal is to create catalytic systems that can precisely modify the structure of this compound to achieve desired properties for specific applications.

Integration of High-Throughput Experimentation and Data Science in Phthalimide Research

The fields of high-throughput experimentation (HTE) and data science are revolutionizing chemical research by accelerating the discovery and optimization of new reactions and materials. youtube.comyoutube.com In the context of this compound, HTE can be employed to rapidly screen a large number of reaction conditions, catalysts, and additives to identify optimal synthetic routes and functionalization strategies. youtube.com This approach significantly reduces the time and resources required for research and development. youtube.com

Data science and machine learning algorithms can be used to analyze the large datasets generated by HTE, leading to the identification of structure-property relationships and the prediction of the performance of new phthalimide derivatives. researchgate.net For example, an additive mapping approach was successfully used to discover that phthalimide itself can act as a beneficial ligand in metallaphotoredox decarboxylative arylation, expanding the utility of the reaction. princeton.edu This synergy between automated experimentation and data-driven analysis is expected to play a pivotal role in the future of phthalimide research, enabling the rapid discovery of novel compounds with tailored functionalities. researchgate.net

In-depth Mechanistic Understanding through Synergistic Computational and Experimental Studies

A deep understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and catalysts. The synergy between computational and experimental studies provides a powerful approach to elucidating the intricate details of chemical transformations involving this compound.

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate energy barriers, and predict the structures of intermediates and transition states. nih.gov For example, DFT calculations have been used to understand the mechanism of copper-catalyzed oxidative reactions for phthalimide synthesis, revealing the possibility of both α-C-H and β-C-H activation. rsc.org Experimental techniques, such as kinetic studies, isotopic labeling, and spectroscopic analysis, can then be used to validate the computational predictions and provide further insights into the reaction mechanism. This integrated approach will be crucial for unraveling the mechanisms of novel catalytic transformations and for the rational design of more efficient and selective processes for the synthesis and functionalization of N-(o-h-Hydroxyphenyl)phthalimide.

Expansion into Novel Material Science Applications with Tailored Properties

The phthalimide scaffold is a privileged structural motif not only in medicinal chemistry but also in the development of advanced organic materials. rsc.org The presence of both the planar phthalimide ring system and the functional hydroxyl group in this compound makes it an attractive building block for novel materials with tailored optical, electronic, and thermal properties.

Phthalimide derivatives have been investigated for their potential in various material science applications, including as components of polymers, dyes, and organic electronics. rsc.org The rigid and electron-accepting nature of the phthalimide unit can be exploited to create materials with interesting photophysical properties. For instance, irradiation of certain phthalimides can lead to the formation of macrocyclic compounds through photocyclization reactions. nih.gov Future research in this area will likely focus on the synthesis of polymers and co-polymers incorporating the this compound unit to develop materials with enhanced thermal stability, specific photoluminescence characteristics, or unique charge-transport properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Investigation of Supramolecular Assembly and Host-Guest Chemistry with Phthalimide Derivatives

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful tool for the construction of complex and functional architectures. The phthalimide moiety is known to participate in various supramolecular interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions. nih.gov The additional hydroxyl group in this compound provides another site for strong hydrogen bonding, making it a particularly interesting candidate for the design of self-assembling systems.

The study of the supramolecular assembly of this compound could lead to the formation of well-defined nanostructures, such as gels, liquid crystals, or crystalline co-crystals with unique properties. acs.orgnih.gov Furthermore, the phthalimide scaffold can be incorporated into larger host molecules for the recognition and binding of specific guest species. For example, adamantane-functionalized phthalimides have been shown to form strong inclusion complexes with macrocyclic hosts. mdpi.com The investigation of the host-guest chemistry of this compound and its derivatives could lead to the development of new materials for separation, catalysis, and drug delivery.

Table 2: Potential Supramolecular Interactions and Applications of this compound

| Interaction Type | Potential Application | Rationale |

|---|---|---|

| Hydrogen Bonding | Gel formation, Crystal engineering | The hydroxyl group and carbonyl groups can act as hydrogen bond donors and acceptors. nih.gov |

| π-π Stacking | Organic electronics, Sensing | The aromatic rings of the phthalimide and phenyl groups can stack, influencing electronic properties. nih.gov |

| Host-Guest Chemistry | Molecular recognition, Separation | The phthalimide cavity and hydroxyl group can be tailored to bind specific guest molecules. mdpi.com |

Application of this compound in Advanced Chemical Sensing and Detection

The development of selective and sensitive chemical sensors is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. The structural and electronic properties of phthalimide derivatives make them promising candidates for the construction of fluorescent and colorimetric sensors. wu.ac.th

The this compound molecule, with its inherent fluorescence potential and the presence of a hydroxyl group that can interact with analytes, is a particularly attractive platform for sensor design. The hydroxyl group can act as a recognition site for various species, such as metal ions or anions, through coordination or hydrogen bonding. This interaction can lead to a change in the photophysical properties of the molecule, such as a shift in the fluorescence emission or a change in color, allowing for the detection of the target analyte. uni-koeln.de Future research will focus on designing and synthesizing novel sensors based on this compound for the selective detection of a wide range of environmentally and biologically important species.

Q & A

Q. What are the common synthetic routes for N-(o-Hydroxyphenyl)phthalimide, and how can purity be optimized?